N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide
CAS No.:
Cat. No.: VC9679253
Molecular Formula: C20H14N4O
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H14N4O |
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Molecular Weight | 326.4 g/mol |
IUPAC Name | N-pyridin-2-yl-2-pyridin-3-ylquinoline-4-carboxamide |
Standard InChI | InChI=1S/C20H14N4O/c25-20(24-19-9-3-4-11-22-19)16-12-18(14-6-5-10-21-13-14)23-17-8-2-1-7-15(16)17/h1-13H,(H,22,24,25) |
Standard InChI Key | OTIZEQPTRAMXIC-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=CC=N4 |
Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=CC=N4 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide, reflects its three primary components:
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Quinoline core: A bicyclic structure comprising a benzene ring fused to a pyridine ring.
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Pyridin-3-yl substituent: A pyridine ring attached at the 2-position of the quinoline core.
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Pyridin-2-yl carboxamide: A carboxamide group linked to the 4-position of quinoline, with the nitrogen atom bonded to a pyridin-2-yl group.
The molecular formula is , with a molar mass of 326.36 g/mol. Key structural features include:
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Planar quinoline system: Facilitates π-π stacking interactions with biological targets .
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Pyridine substituents: Introduce hydrogen-bonding sites at the 2- and 3-positions, enhancing target selectivity .
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Carboxamide bridge: Modulates solubility and membrane permeability via polar interactions .
Synthetic Methodologies
Pfitzinger Reaction-Based Synthesis
A common route for quinoline-4-carboxamides involves the Pfitzinger reaction, which converts isatin derivatives into quinoline carboxylic acids. For example, 5-fluoroisatin reacts with malonic acid under refluxing acetic acid to yield 2-hydroxyquinoline-4-carboxylic acid intermediates . Subsequent chlorination with thionyl chloride and amide coupling with pyridin-2-amine produces the target compound (Fig. 1).
Reaction Conditions:
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Chlorination: Thionyl chloride (2 eq), DMF (catalytic), 80°C, 2 h.
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Amidation: Pyridin-2-amine (1.2 eq), EDC/HOBt, DMF, rt, 12 h.
Yield: 45–60% after purification .
Microwave-Assisted Cyclization
Microwave irradiation accelerates annulation reactions, particularly for constructing the quinoline core. A representative protocol involves:
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Condensing anthranilic acid ethyl ester with N-pyridyl urea.
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Cyclocondensation under microwave irradiation (120°C, 30 min) .
Advantages:
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Reduced reaction time (30 min vs. 12 h conventional).
Physicochemical Properties
Experimental data for the exact compound are sparse, but analogs provide predictive insights:
Property | Value (Predicted) | Source Compound Reference |
---|---|---|
logP | 2.8 | DDD107498 |
Aqueous Solubility | 12 µM | Quinazoline-diones |
pKa | 4.2 (pyridine N) | SAR studies |
Key Observations:
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Moderate lipophilicity (logP ~2.8) balances membrane permeability and solubility .
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Pyridine nitrogens (pKa ~4.2) protonate under physiological conditions, enhancing water solubility .
Biological Activity and Mechanism
Anticancer Activity
While direct evidence is lacking, structurally related quinoline carboxamides intercalate DNA and inhibit topoisomerase II . For example:
Structure-Activity Relationships (SAR)
Critical substituent effects derived from quinoline-4-carboxamide analogs include:
R₁ Substituents (Pyridin-3-yl)
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Electron-withdrawing groups (e.g., Cl, F) improve potency by reducing electron density at the quinoline core .
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Halogen position: Meta-substitution (pyridin-3-yl) enhances target engagement vs. para .
R₂ Substituents (Pyridin-2-yl carboxamide)
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Basic amines: Pyrrolidine or piperidine groups increase microsomal stability (e.g., 19 vs. 1) .
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Linker length: Ethyl spacers optimize ligand efficiency (LLE = 5.9 for 2) .
Pharmacokinetic Profiling
Data extrapolated from lead compound DDD107498 :
Parameter | Value |
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Oral Bioavailability | 74% (mouse) |
t₁/₂ | 10 h (rat) |
Cmax | 1.2 µg/mL |
Challenges:
Comparative Analysis with Analogues
Compound | R₁ | R₂ | EC₅₀ (nM) | logP |
---|---|---|---|---|
DDD107498 | 4-Fluorophenyl | Morpholinobenzyl | 1 | 3.1 |
Target Compound | Pyridin-3-yl | Pyridin-2-yl | Pred. 5 | 2.8 |
Inferences:
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